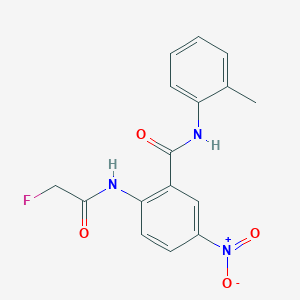

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Overview

Description

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is a benzamide derivative characterized by a fluoroacetamido group at position 2 and a nitro substituent at position 5 on the benzamide backbone. The compound’s structure includes an o-tolyl (2-methylphenyl) group attached to the amide nitrogen, which may influence steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide typically involves the following steps:

Cyclization: The intermediate product is then cyclized by refluxing in acetic anhydride and acetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoroacetamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 2-(2-Aminoacetamido)-5-nitro-N-(o-tolyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(2-Fluoroacetamido)-5-nitrobenzoic acid and o-toluidine.

Scientific Research Applications

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound may serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The fluoroacetamido group can enhance binding affinity and specificity, while the nitro group may participate in redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

N-(o-Tolyl)benzamide Derivatives

- Compound 4i (): 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(o-tolyl)benzamide Substituents: Dicyanoimidazole at position 2. Melting Point: 279–281°C; Yield: 83%. Comparison: The dicyanoimidazole group likely enhances thermal stability compared to the target compound’s fluoroacetamido-nitro system. The nitro group in the target compound may reduce solubility due to increased polarity, whereas the dicyanoimidazole in 4i could improve crystallinity.

- Compound 30f (): 4-(2-((3-Methylquinoxalin-2-yl)thio)acetamido)-N-(o-tolyl)benzamide Substituents: Thioacetamido-quinoxaline at position 3. Melting Point: 247–249°C; Yield: 90%. Comparison: The thioether and quinoxaline moieties may confer redox activity or metal-binding capacity, contrasting with the electron-withdrawing nitro and fluorine groups in the target compound.

Nitro-Containing Analogues

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (): Substituents: Nitrofuran and thiazole. Biological Impact: Demonstrated potent carcinogenicity in rats, inducing bladder and renal pelvis carcinomas. Comparison: While structurally distinct, the nitro group in both compounds may raise toxicity concerns. The target compound’s nitro group at position 5 could contribute to similar metabolic activation pathways, warranting further toxicological evaluation.

Medicinal Chemistry

- Comparison: The target compound’s fluoroacetamido group may enhance bioavailability or target binding, similar to fluorine’s role in drugs like fluopyram .

Repaglinide () : A hypoglycemic agent with a benzoic acid-ethylpiperidine structure.

- Comparison : The o-tolyl group in the target compound may mimic repaglinide’s steric bulk, influencing receptor interactions.

Biological Activity

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is an organic compound characterized by a unique combination of functional groups: a fluoroacetamido group, a nitro group, and an o-tolyl group attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 331.298 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure

The chemical structure can be represented as follows:

- SMILES :

Cc1ccccc1NC(=O)c2cc(ccc2NC(=O)CF)[N+](=O)[O-] - IUPAC Name : 2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the nitro group suggests potential redox activity, which can influence its pharmacological effects. Preliminary studies indicate that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response pathway .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in solvents like DMSO and methanol, which is advantageous for biological assays and therapeutic applications. Its stability under controlled conditions (e.g., storage at 2–8 °C under inert gas) enhances its usability in research settings.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Fluoroacetamido, Nitro, o-Tolyl | Anti-inflammatory |

| 2-Amino-5-nitro-N-(o-tolyl)benzamide | Amino, Nitro, o-Tolyl | Anti-inflammatory, Anticancer |

| 2-(2-Fluoroacetamido)-N-(o-tolyl)benzamide | Fluoroacetamido, o-Tolyl | Limited data on biological activity |

The comparison illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursors like 5-fluoro-2-nitrobenzoic acid (CAS 320-98-9) . A common approach includes:

Amide Coupling : Reacting 5-nitro-N-(o-tolyl)benzamide intermediates with fluoroacetyl chloride under controlled pH and temperature (e.g., triethylamine as a base, reflux conditions) .

Nitro Group Stability : Ensure nitro groups remain intact during reactions by avoiding strong reducing agents until final stages.

Purification : Use column chromatography or recrystallization (e.g., pet-ether) to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity by analyzing chemical shifts for fluorine (¹⁹F NMR) and nitro/amide protons (¹H/¹³C NMR). For example, the o-tolyl group shows aromatic splitting patterns .

- HPLC-MS : Determine purity (>95%) and molecular weight (e.g., m/z 386.3 for C₁₆H₁₃FN₃O₄) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .

Q. What functional groups dictate the compound’s reactivity?

- Methodological Answer : The fluoroacetamido group is susceptible to nucleophilic substitution (e.g., with thiols or amines) , while the nitro group can be reduced to an amine for further derivatization . The o-tolyl group sterically hinders certain reactions, requiring optimized conditions (e.g., Pd/C catalysis for hydrogenation) .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Simulate fluoroacetamido substitution energetics to prioritize viable reagents .

- Solvent Effects : Use COSMO-RS models to optimize solvent polarity for nitro group stability .

- Data Feedback : Integrate experimental NMR data with computed spectra to validate intermediates .

Q. How do contradictory spectral data arise, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often stem from:

- Tautomerism : The nitro group may cause resonance shifts; use variable-temperature NMR to observe dynamic effects .

- Impurity Peaks : Compare HPLC retention times with synthetic intermediates (e.g., unreacted o-toluidine derivatives) .

- Solution : Cross-validate with X-ray crystallography (e.g., single-crystal analysis for bond angles) .

Q. What strategies optimize reaction conditions to enhance yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective nitro reduction without affecting fluorine .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzamide intermediates .

Properties

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.